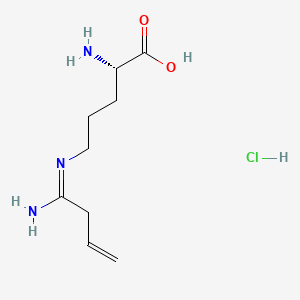

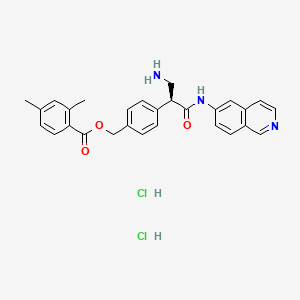

Vinyl-L-NIO (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber sélectivement la nNOS sans affecter les autres isoformes de la synthase d'oxyde nitrique, telles que la synthase d'oxyde nitrique endothéliale (eNOS) et la synthase d'oxyde nitrique inductible (iNOS) .

Méthodes De Préparation

La synthèse du chlorhydrate de Vinyl-L-NIO implique la réaction de la L-ornithine avec un agent vinylant approprié dans des conditions contrôlées. La réaction se déroule généralement par la formation d'un intermédiaire, qui est ensuite converti en produit final par l'ajout d'acide chlorhydrique. Les conditions de réaction, telles que la température, le solvant et le temps de réaction, sont optimisées pour obtenir un rendement élevé et une pureté élevée .

Les méthodes de production industrielle du chlorhydrate de Vinyl-L-NIO sont similaires à la synthèse à l'échelle du laboratoire, mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Le chlorhydrate de Vinyl-L-NIO subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de Vinyl-L-NIO en différentes formes réduites.

Substitution : Le groupe vinyle du composé peut subir des réactions de substitution avec divers réactifs.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le chlorhydrate de Vinyl-L-NIO a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans les études impliquant la synthase d'oxyde nitrique.

Biologie : Employé dans la recherche pour comprendre le rôle de l'oxyde nitrique dans divers processus biologiques.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans les conditions où la production d'oxyde nitrique est dysrégulée.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les voies de l'oxyde nitrique

5. Mécanisme d'action

Le chlorhydrate de Vinyl-L-NIO exerce ses effets en inhibant sélectivement la synthase d'oxyde nitrique neuronale (nNOS). Le composé se lie au site actif de la nNOS, empêchant l'enzyme de catalyser la conversion de la L-arginine en oxyde nitrique et en citrulline. Cette inhibition est irréversible en présence de NADPH et d'oxygène, entraînant une diminution de la production d'oxyde nitrique .

Applications De Recherche Scientifique

Vinyl-L-NIO hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a selective inhibitor in studies involving nitric oxide synthase.

Biology: Employed in research to understand the role of nitric oxide in various biological processes.

Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.

Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways

Mécanisme D'action

Vinyl-L-NIO hydrochloride exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is irreversible in the presence of NADPH and oxygen, leading to a decrease in nitric oxide production .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Vinyl-L-NIO est unique par sa forte sélectivité pour la nNOS par rapport aux autres inhibiteurs de la synthase d'oxyde nitrique. Les composés similaires comprennent :

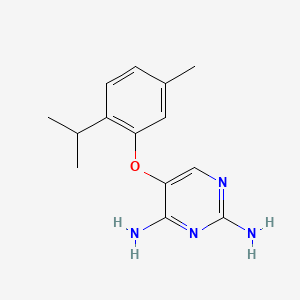

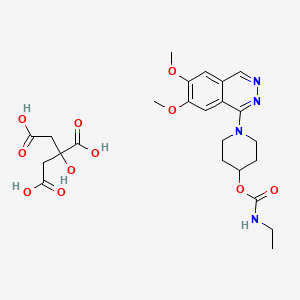

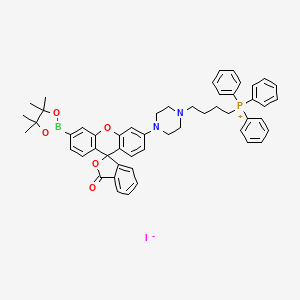

L-NAME (ester méthylique de la Nω-nitro-L-arginine) : Un inhibiteur non sélectif de toutes les isoformes de la synthase d'oxyde nitrique.

7-Nitroindazole : Un inhibiteur sélectif de la nNOS, mais avec des caractéristiques de liaison différentes.

Aminoguanidine : Inhibe principalement l'iNOS avec une certaine activité contre la nNOS et l'eNOS.

Le caractère unique du chlorhydrate de Vinyl-L-NIO réside dans sa capacité à inhiber sélectivement la nNOS sans affecter de manière significative l'eNOS et l'iNOS, ce qui en fait un outil précieux dans la recherche axée sur la synthase d'oxyde nitrique neuronale .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWIMDZKSYTKCZ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NCCCC(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849566 |

Source

|

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728944-69-2 |

Source

|

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)